molecular formula C20H23ClN2O2 B11394332 2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11394332
M. Wt: 358.9 g/mol
InChI Key: QHAPNGLKGXBEHN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyrrolidinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as triethylamine to form the intermediate 2-chloro-N-(4-methoxyphenyl)acetamide.

    Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the pyrrolidinyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-hydroxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.

    Substitution: Formation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide derivatives with various substituents.

Scientific Research Applications

2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide derivatives: Compounds with similar structures but different substituents.

    Other Benzamides: Compounds such as 2-chloro-N-(4-methoxyphenyl)benzamide and N-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)benzamide.

Uniqueness

This compound is unique due to the combination of its chloro, methoxyphenyl, and pyrrolidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H23ClN2O2/c1-25-16-10-8-15(9-11-16)19(23-12-4-5-13-23)14-22-20(24)17-6-2-3-7-18(17)21/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,24)

InChI Key

QHAPNGLKGXBEHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCCC3

Origin of Product

United States

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